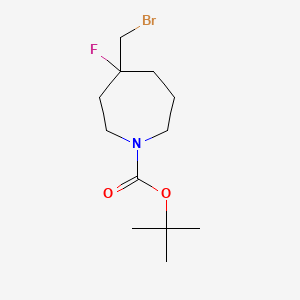
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate is an organic compound that features a seven-membered azepane ring with a tert-butyl ester, a bromomethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Fluorination: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.
Major Products Formed
Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Hydrolysis: Products include carboxylic acids and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with therapeutic properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
Tert-butyl 4-(bromomethyl)-4-chloroazepane-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl 4-(bromomethyl)-4-methylazepane-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
Tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate is unique due to the presence of both a bromomethyl group and a fluorine atom on the azepane ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H21BrFNO2 |
|---|---|
Molecular Weight |
310.20 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-7-4-5-12(14,9-13)6-8-15/h4-9H2,1-3H3 |
InChI Key |
RELGMDVSXRJTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















